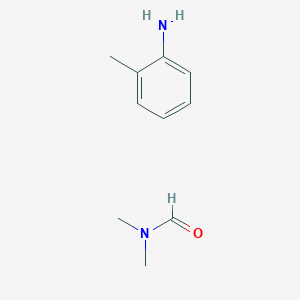
N,N-dimethylformamide;2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylformamide;2-methylaniline: is a compound that combines the properties of N,N-dimethylformamide and 2-methylaniline. N,N-dimethylformamide is a colorless, high-boiling liquid with a faint odor, commonly used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-dimethylformamide: can be synthesized by reacting dimethylamine with carbon monoxide under high pressure and temperature in the presence of a catalyst.
2-methylaniline: is typically produced by the nitration of toluene to form 2-nitrotoluene, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethylformamide can undergo oxidation to form N,N-dimethylformamide N-oxide.
Reduction: 2-methylaniline can be reduced to form N-methyl-o-toluidine.
Substitution: Both compounds can participate in substitution reactions, such as the formation of N-formylated or N-methylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as carbon dioxide and hydrosilanes are used in the presence of catalysts like zinc acetate and 1,10-phenanthroline.
Major Products:
N,N-dimethylformamide N-oxide: from oxidation.
N-methyl-o-toluidine: from reduction.
N-formylated or N-methylated products: from substitution reactions.
Scientific Research Applications
Chemistry:
N,N-dimethylformamide: is widely used as a solvent in organic synthesis, facilitating reactions such as formylation, aminocarbonylation, and amidation.
2-methylaniline: is used as an intermediate in the synthesis of dyes and pigments.
Biology and Medicine:
N,N-dimethylformamide: is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
2-methylaniline: has applications in the production of pharmaceuticals, including analgesics and antipyretics.
Industry:
N,N-dimethylformamide: is used in the production of synthetic fibers, plastics, and films.
2-methylaniline: is used in the manufacture of rubber chemicals and agrochemicals.
Mechanism of Action
N,N-dimethylformamide:
- Acts as a polar aprotic solvent, stabilizing transition states and intermediates in chemical reactions .
- Can act as a ligand for metallic compounds, facilitating catalytic processes .
2-methylaniline:
Comparison with Similar Compounds
N,N-dimethylacetamide: Similar solvent properties but with a slightly different structure and boiling point.
N-methylformamide: Shares some reactivity but lacks the additional methyl group, affecting its solubility and reactivity.
Uniqueness:
N,N-dimethylformamide: is unique due to its high boiling point and ability to dissolve a wide range of compounds, making it a versatile solvent in both laboratory and industrial settings.
2-methylaniline: is distinguished by its aromatic structure and reactivity, making it valuable in the synthesis of dyes and pharmaceuticals.
Properties
CAS No. |
668990-62-3 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N,N-dimethylformamide;2-methylaniline |
InChI |
InChI=1S/C7H9N.C3H7NO/c1-6-4-2-3-5-7(6)8;1-4(2)3-5/h2-5H,8H2,1H3;3H,1-2H3 |
InChI Key |
FDCNMFXHOKCVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N.CN(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


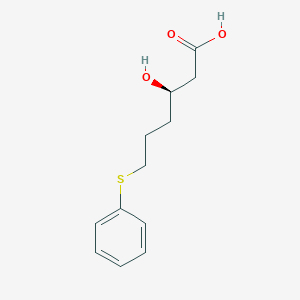
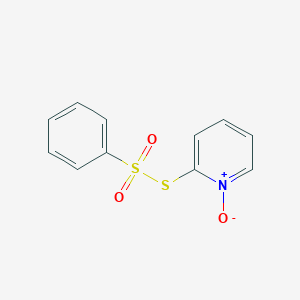
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
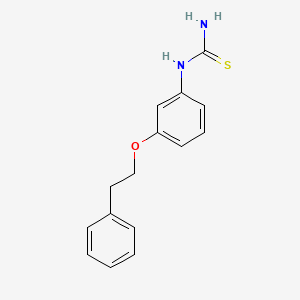
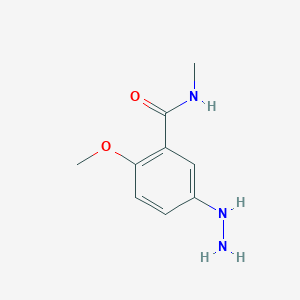
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
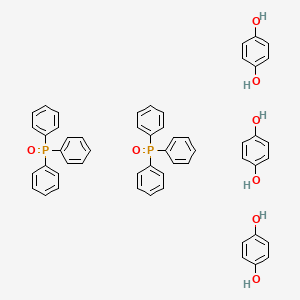
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
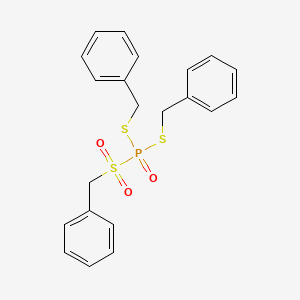

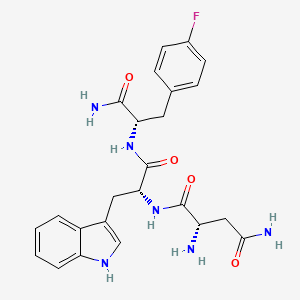
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
